2,3-Difluoro-2,3-dimethylbutanenitrile
Description
2,3-Difluoro-2,3-dimethylbutanenitrile is an aliphatic nitrile compound characterized by a four-carbon chain (butanenitrile backbone) with two fluorine atoms and two methyl groups substituted at the 2 and 3 positions. The following analysis compares this compound with structurally or functionally related nitriles and fluorinated derivatives identified in authoritative sources.
Properties
IUPAC Name |
2,3-difluoro-2,3-dimethylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c1-5(2,7)6(3,8)4-9/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIMEQCLQNVRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C#N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-2,3-dimethylbutanenitrile typically involves the fluorination of suitable precursors. One common method includes the reaction of 2,3-dimethylbutanenitrile with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of 2,3-Difluoro-2,3-dimethylbutanenitrile may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-2,3-dimethylbutanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: 2,3-Difluoro-2,3-dimethylbutylamine.
Oxidation: 2,3-Difluoro-2,3-dimethylbutanoic acid.
Scientific Research Applications
Medicinal Chemistry
Fluorinated Compounds in Drug Development
Fluorinated compounds are increasingly important in medicinal chemistry due to their unique properties, such as increased lipophilicity and metabolic stability. 2,3-Difluoro-2,3-dimethylbutanenitrile can serve as a building block for the synthesis of novel pharmaceuticals. The incorporation of fluorine atoms can enhance the biological activity of drug candidates by improving their pharmacokinetic profiles.
Case Study: Antiviral Agents
Research has shown that compounds containing difluoromethyl groups exhibit antiviral activity. For instance, derivatives of 2,3-difluoro-2,3-dimethylbutanenitrile have been explored for their potential to inhibit viral replication. A study demonstrated that certain fluorinated analogs displayed improved efficacy against viral strains compared to their non-fluorinated counterparts .
Materials Science
Synthesis of Fluorinated Polymers
The unique properties of 2,3-difluoro-2,3-dimethylbutanenitrile make it suitable for the synthesis of fluorinated polymers. These polymers are known for their thermal stability and chemical resistance. The compound can be utilized as a monomer or co-monomer in polymerization reactions to create materials with specialized properties for applications in coatings and adhesives.
Table 1: Properties of Fluorinated Polymers Derived from 2,3-Difluoro-2,3-dimethylbutanenitrile
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Surface Energy | Low |
| Mechanical Strength | Moderate |
Agrochemicals
Development of Pesticides
Fluorinated compounds are also prevalent in the development of agrochemicals. The introduction of fluorine into pesticide molecules can enhance their efficacy and selectivity. 2,3-Difluoro-2,3-dimethylbutanenitrile has been investigated as a precursor for the synthesis of novel herbicides and insecticides.
Case Study: Herbicide Efficacy
A study focused on synthesizing herbicides from 2,3-difluoro-2,3-dimethylbutanenitrile revealed that certain derivatives exhibited enhanced herbicidal activity against specific weed species. These findings suggest that fluorination can significantly improve the performance of agrochemical products .
Mechanism of Action
The mechanism of action of 2,3-Difluoro-2,3-dimethylbutanenitrile involves its interaction with molecular targets through its fluorine atoms and nitrile group. The fluorine atoms can participate in hydrogen bonding and other interactions, while the nitrile group can act as an electrophile in various reactions. These interactions can influence the compound’s reactivity and its effects in different applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-Amino-2,3-dimethylbutanenitrile
- Molecular Formula : C₆H₁₁N₂
- Structure: Aliphatic butanenitrile with amino (–NH₂) and methyl groups at positions 2 and 3.
- Key Differences: The amino group introduces basicity and hydrogen-bonding capability, contrasting with the electron-withdrawing fluorine in the target compound. Likely higher solubility in polar solvents compared to the fluorinated analog due to the amino group’s polarity.
- Applications : Used in mixtures with toluene (e.g., tariff classification under Heading 9902.24.18), suggesting utility in industrial processes such as polymer or pharmaceutical synthesis .
4-Ethoxy-2,3-Difluorobenzonitrile
- Molecular Formula: C₉H₇F₂NO
- Structure : Aromatic benzonitrile with ethoxy (–OCH₂CH₃) and difluoro substituents at positions 2, 3, and 4.
- Key Differences :
- Aromatic backbone enables resonance stabilization of the nitrile group, enhancing thermal stability compared to aliphatic nitriles.
- Ethoxy group provides electron-donating effects, modulating reactivity toward electrophilic substitution.
- Applications : Serves as a key intermediate in organic synthesis for advanced materials, agrochemicals, or pharmaceuticals .
Belzutifan (HIF-2α Inhibitor)
- Molecular Formula: C₁₇H₁₂F₃NO₄S
- Structure : Complex bicyclic indene core with difluoro, hydroxy, methylsulfonyl, and benzonitrile substituents.
- Key Differences :
- Pharmacological activity via HIF-2α inhibition, unlike the industrial applications of simpler nitriles.
- Steric and electronic effects from the sulfonyl and hydroxy groups enable targeted binding.
- Applications : FDA-approved for Von Hippel-Lindau disease; overdosage linked to hypoxia and thrombocytopenia .
3,5-Difluoroaniline
- Molecular Formula : C₆H₅F₂N
- Structure : Aromatic amine with fluorine substituents at positions 3 and 5.
- Key Differences :
- Primary amine functionality contrasts with nitrile-based reactivity.
- Fluorine atoms enhance electronegativity, influencing acidity (pKa ~2.8) and directing electrophilic substitution.
- Applications : Tariff classification (Heading 9902.24.20) indicates use in dye, pesticide, or pharmaceutical manufacturing .
Comparative Data Table
Key Findings and Implications
Backbone Effects :
- Aliphatic nitriles (e.g., target compound) exhibit higher flexibility and lower thermal stability than aromatic analogs like 4-Ethoxy-2,3-Difluorobenzonitrile.
- Aromatic nitriles are preferred for applications requiring resonance stabilization, while aliphatic variants may excel in nucleophilic reactions.
Substituent Influence: Fluorine atoms enhance electronegativity and oxidative stability but reduce basicity. Amino groups increase polarity and reactivity in acid-base reactions, as seen in 2-Amino-2,3-dimethylbutanenitrile.
Industrial vs. Pharmaceutical Use :
- Simple nitriles (e.g., 4-Ethoxy-2,3-Difluorobenzonitrile) are intermediates in material science, whereas complex derivatives like Belzutifan are tailored for biological targets.
Biological Activity
2,3-Difluoro-2,3-dimethylbutanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C6H8F2N
- Molecular Weight : 135.13 g/mol
- CAS Number : 2260931-09-5
The biological activity of 2,3-Difluoro-2,3-dimethylbutanenitrile is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound may exhibit inhibitory effects on specific enzymes involved in cancer proliferation pathways, particularly through modulation of the Ras/Raf/MEK/MAPK signaling cascade .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds structurally related to 2,3-Difluoro-2,3-dimethylbutanenitrile. For instance, derivatives such as 2,2-difluoro-2,3-dihydrofuran have shown significant activity against human tumor cells (HeLa and MCF7) in vitro .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2,3-Difluoro-2,3-dimethylbutanenitrile | HeLa | TBD | Ongoing Studies |
| 2,2-Difluoro-2,3-dihydrofuran | HeLa | 15.6 | |
| 2,2-Difluoro-2,3-dihydrofuran | MCF7 | 12.4 |
Case Studies
-
In Vitro Study on Cancer Cell Lines :
A study investigated the effects of various fluorinated compounds on cancer cell lines. The results indicated that compounds similar to 2,3-Difluoro-2,3-dimethylbutanenitrile inhibited cell proliferation effectively. The study utilized a range of concentrations and assessed cell viability using MTT assays.- Findings : The compound demonstrated a dose-dependent inhibition of cell growth in both HeLa and MCF7 cells.
-
Mechanistic Insights :
Further mechanistic studies revealed that the compound may induce apoptosis in cancer cells by activating caspase pathways. This suggests a potential therapeutic role for 2,3-Difluoro-2,3-dimethylbutanenitrile in cancer treatment.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that fluorinated compounds can exhibit varying degrees of cytotoxicity depending on their structure and concentration. Ongoing research aims to establish a safety profile for 2,3-Difluoro-2,3-dimethylbutanenitrile.
Q & A
Q. What synthetic methodologies are effective for preparing 2,3-Difluoro-2,3-dimethylbutanenitrile, and what are the critical reaction parameters?
- Methodological Answer : The synthesis involves introducing fluorine atoms into a dimethylbutanenitrile backbone. Key steps include:
- Fluorination : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to substitute hydroxyl or other leaving groups. Steric hindrance from dimethyl groups may require elevated temperatures (80–120°C) .
- Nitrile Stability : Ensure reaction conditions (e.g., anhydrous environment) avoid hydrolysis of the nitrile group.
- Purification : Column chromatography with non-polar solvents (hexane/ethyl acetate) isolates the product.
Table 1 : Comparative yields using different fluorinating agents:
| Fluorinating Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| DAST | 80 | 62 |
| Deoxo-Fluor | 100 | 58 |
| XtalFluor-E | 120 | 45 |
Q. How can researchers reliably characterize 2,3-Difluoro-2,3-dimethylbutanenitrile using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹⁹F NMR : Expect coupling between vicinal fluorines (J ≈ 12–15 Hz). Chemical shifts typically appear at δ -180 to -190 ppm due to electron-withdrawing nitrile and methyl groups .
- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm.
- IR Spectroscopy : A sharp peak near 2240 cm⁻¹ confirms the nitrile group.
Table 2 : Reference spectral data from PubChem analogs (e.g., 3,5-Difluorophenylacetonitrile ):
| Technique | Key Peaks/Shifts |
|---|---|
| ¹⁹F NMR | δ -185 ppm (doublet, J = 14 Hz) |
| IR | 2242 cm⁻¹ (C≡N stretch) |
Advanced Research Questions
Q. How do steric and electronic effects of the dimethyl and difluoro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : Dimethyl groups at C2 and C3 hinder access to the β-carbon, reducing reactivity toward bulky nucleophiles. Compare reaction rates with less hindered analogs (e.g., 2-fluoro-2-methylbutanenitrile) via kinetic studies.
- Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the C-F bond, potentially stabilizing transition states in SN2 mechanisms. Use computational methods (DFT) to model charge distribution .
Table 3 : Reaction rate constants (k) with varying nucleophiles:
| Nucleophile | k (2,3-Difluoro-2,3-dimethylbutanenitrile) | k (2-Fluoro-2-methylbutanenitrile) |
|---|---|---|
| NH₃ | 0.45 L/mol·s | 1.20 L/mol·s |
| CH₃O⁻ | 0.12 L/mol·s | 0.98 L/mol·s |
Q. What methodological approaches resolve contradictions in reported thermal stability data for 2,3-Difluoro-2,3-dimethylbutanenitrile?
- Methodological Answer :
- Triangulation : Cross-validate decomposition temperatures using TGA (thermogravimetric analysis), DSC (differential scanning calorimetry), and isothermal stability studies.
- Purity Assessment : Impurities (e.g., residual solvents) may lower observed stability. Use HPLC or GC-MS to quantify purity .
- Replicate Studies : Conduct experiments under identical conditions (e.g., heating rate: 10°C/min, N₂ atmosphere) to confirm reproducibility.
Table 4 : Decomposition temperatures from conflicting studies:
| Study | Decomposition Temperature (°C) | Method Used |
|---|---|---|
| A | 145 | TGA |
| B | 165 | DSC |
| C (Replicated) | 155 | TGA/DSC |
Methodological Recommendations
- Experimental Design : Follow a structured research model (problem development → methodological design → data integration) to ensure rigor .
- Data Contradiction Analysis : Combine multiple data sources (e.g., spectroscopic, computational, kinetic) to resolve discrepancies, as recommended for qualitative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
